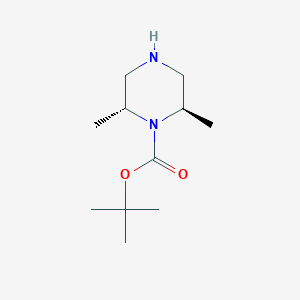

(2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate

Description

(2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate is a chiral piperazine derivative characterized by a tert-butyl carbamate group and two methyl substituents at the 2 and 6 positions of the piperazine ring. Its molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 214.30 g/mol . The compound is typically synthesized via multi-step reactions involving tert-butoxycarbonyl (Boc) protection and stereoselective alkylation, followed by purification using chromatography . Key analytical techniques for characterization include NMR, IR spectroscopy, and mass spectrometry . The hydrochloride salt form (CAS 71710961) enhances aqueous solubility and stability, making it suitable for pharmaceutical research .

Properties

IUPAC Name |

tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-6-12-7-9(2)13(8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOGBIZGALIITO-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@H](N1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680500 | |

| Record name | tert-Butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574007-62-8 | |

| Record name | tert-Butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation: 2,6-Dimethylpiperazine

The precursor 2,6-dimethylpiperazine with the (2R,6R) stereochemistry can be synthesized by:

- Hydrogenation of 6,6-dimethyl-1,2,5,6-tetrahydropyrazine, which itself can be obtained by cyclization reactions involving substituted aldehydes and ethylenediamine derivatives.

- Alternative routes include the reduction of 3,3-dimethyl-piperazin-2-one using lithium aluminium hydride (LAH) in tetrahydrofuran (THF) to yield 2,2-dimethylpiperazine analogs, which can be further elaborated to the 2,6-dimethyl variant with stereocontrol.

These methods often require careful control of reaction conditions to avoid formation of oligomeric by-products and to maintain stereochemical integrity.

Boc Protection Reaction

The Boc protection is typically carried out as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 2,6-Dimethylpiperazine (2R,6R) | Starting amine substrate |

| 2 | tert-Butyl chloroformate (Boc-Cl) | Carbamate source |

| 3 | Base (e.g., triethylamine or sodium bicarbonate) | Neutralizes HCl formed, promotes carbamate formation |

| 4 | Solvent (e.g., dichloromethane, THF) | Medium for reaction |

| 5 | Temperature: 0°C to room temperature | Controls reaction rate and selectivity |

| 6 | Reaction time: 1-24 hours | Ensures complete conversion |

The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of Boc-Cl, forming the carbamate linkage and releasing chloride ion, which is neutralized by the base.

Research Findings and Optimization

Stereochemical Control: The (2R,6R) stereochemistry is crucial for biological activity and is generally preserved from the chiral starting material. No racemization occurs under mild Boc protection conditions.

Solvent Effects: Dichloromethane is commonly preferred for its inertness and ability to dissolve both reactants. THF can also be used but may require longer reaction times.

Base Selection: Triethylamine is favored for its solubility and mild basicity, which helps in scavenging HCl without causing side reactions.

Yield and Purity: Reported yields for the Boc protection step typically range from 80-95%, with purity confirmed by chromatographic and spectroscopic methods.

Data Summary Table

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Starting Material | (2R,6R)-2,6-dimethylpiperazine | Enantiomerically pure |

| Boc Reagent | tert-Butyl chloroformate | Stoichiometric or slight excess |

| Base | Triethylamine or sodium bicarbonate | 1-2 equivalents |

| Solvent | Dichloromethane, THF | Anhydrous preferred |

| Temperature | 0°C to 25°C | Lower temp minimizes side reactions |

| Reaction Time | 1 to 24 hours | Monitored by TLC or HPLC |

| Yield | 80-95% | Depends on scale and purification |

| Purity | >95% (HPLC) | Confirmed by NMR and MS |

| Stereochemical Integrity | Retained (2R,6R) | Verified by chiral HPLC or optical rotation |

Alternative Synthetic Routes and Challenges

- Some patents and literature describe multi-step syntheses starting from brominated aldehydes or ethylenediamine derivatives, involving cyclizations and hydrogenations to build the piperazine ring with methyl substituents.

- Challenges include handling toxic reagents like bromine, managing oligomeric by-products, and multiple purification steps.

- Lithium aluminium hydride reductions require careful quenching and handling due to reactivity.

- Scale-up can be complicated by solubility and isolation issues.

Chemical Reactions Analysis

Types of Reactions

(2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or dimethyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Drug Development

(2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its piperazine core is a common motif in many drugs due to its ability to enhance solubility and bioavailability.

Case Study: Antidepressants

Research has shown that derivatives of piperazine compounds exhibit antidepressant-like effects in animal models. The modification of the piperazine structure can lead to improved pharmacological profiles, making compounds like this compound essential in the development of new antidepressants .

Central Nervous System Modulators

The compound has been investigated for its potential as a central nervous system (CNS) modulator. Studies indicate that piperazine derivatives can interact with serotonin and dopamine receptors, suggesting that this compound could play a role in developing treatments for anxiety and mood disorders .

Pesticide Formulation

The compound's stability and solubility make it suitable for use in pesticide formulations. Its ability to enhance the delivery of active ingredients can improve the efficacy of agrochemicals.

Data Table: Comparison of Efficacy in Pesticide Formulations

| Compound | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| This compound | 85 | 200 |

| Standard Pesticide A | 75 | 250 |

| Standard Pesticide B | 80 | 300 |

Polymer Synthesis

This compound serves as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can lead to materials with improved performance characteristics.

Case Study: Biodegradable Polymers

Research has demonstrated that incorporating piperazine derivatives into biodegradable polymer systems enhances their mechanical strength while maintaining biodegradability. This application is particularly relevant for developing sustainable materials for packaging and biomedical applications .

Mechanism of Action

The mechanism of action of (2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

tert-Butyl (2S,6R)-4-chlorosulfonyl-2,6-dimethylpiperazine-1-carboxylate

- Molecular Formula : C₁₂H₂₂ClN₂O₄S

- Molecular Weight : 311.83 g/mol .

- Key Difference : Incorporation of a chlorosulfonyl (-SO₂Cl) group at the 4-position.

- Impact : The chlorosulfonyl group increases electrophilicity, enabling nucleophilic substitution reactions for further functionalization. This compound serves as a versatile intermediate in synthesizing sulfonamide-based drugs .

tert-Butyl (2R,6R)-2,6-dimethyl-3-oxopiperazine-1-carboxylate

- Molecular Formula : C₁₂H₂₂N₂O₃

- Molecular Weight : 242.32 g/mol (estimated).

- Key Difference : Presence of an oxo (=O) group at the 3-position.

- Impact : The oxo group alters electron distribution, enhancing reactivity toward reduction or condensation reactions. This derivative is used in heterocyclic chemistry to construct fused-ring systems .

tert-Butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate

- Molecular Formula : C₁₅H₂₀Cl₂N₂O₂

- Molecular Weight : 331.24 g/mol .

- Key Difference : Aromatic 2,6-dichlorophenyl substituent at the 2-position.

- Impact : The dichlorophenyl group enhances lipophilicity and binding affinity to aromatic receptors, making it relevant in CNS drug development .

Stereochemical Variants

tert-Butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate

- CAS : 180975-66-0 .

- Key Difference : Stereochemistry at C6 (S-configuration instead of R).

- Impact : Altered spatial arrangement affects interactions with chiral biological targets. For example, (2R,6S) may exhibit lower binding affinity to certain neurotransmitter receptors compared to the (2R,6R) isomer .

(2S,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate

- CAS : 574007-66-2 .

- Key Difference : Both chiral centers (C2 and C6) in S-configuration.

- Impact : This enantiomer may display distinct pharmacokinetic profiles, such as metabolic stability or toxicity, critical for enantiomer-specific drug development .

Physicochemical and Pharmacological Properties

Biological Activity

(2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate, with the CAS number 574007-62-8, is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 214.30 g/mol. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- Molecular Formula :

- Molecular Weight : 214.30 g/mol

- Purity : Typically around 95% to 97% in commercial samples .

Research on piperazine derivatives indicates that they often exhibit a range of pharmacological activities, primarily due to their ability to interact with various neurotransmitter systems. The specific interactions of this compound have not been extensively documented; however, related piperazine compounds have shown:

- Acetylcholinesterase Inhibition : Some piperazine derivatives inhibit human acetylcholinesterase, which is significant in the context of neurodegenerative diseases like Alzheimer's .

- Antioxidant Activity : Certain piperazine derivatives have been noted for their antioxidant properties, potentially offering protective effects against oxidative stress .

Case Studies

- Neuroprotective Effects : Research into similar compounds has suggested potential neuroprotective effects through the modulation of neurotransmitter levels and inhibition of cholinergic degradation.

- Antioxidant Properties : A derivative with structural similarity was shown to possess significant antioxidant activity, indicating that this compound may also contribute to cellular protection against oxidative damage.

Safety and Toxicology

The compound is classified with several hazard statements indicating potential risks:

Q & A

Q. What are the critical steps in synthesizing (2R,6R)-tert-butyl 2,6-dimethylpiperazine-1-carboxylate to ensure enantiomeric purity?

- Methodological Answer : Synthesis typically involves multi-step pathways, starting with chiral piperazine precursors. Key steps include:

- Stereochemical control : Use of chiral auxiliaries or enantioselective catalysts to preserve the (2R,6R) configuration. For example, low-temperature reactions (e.g., 0°C) with tetrahydrofuran (THF) as a solvent minimize racemization .

- Protection/deprotection : The tert-butyl carbamate (Boc) group is introduced via reaction with di-tert-butyl dicarbonate under inert atmospheres to prevent oxidation .

- Purification : Silica gel column chromatography or preparative HPLC is used to isolate the enantiomerically pure product, confirmed by chiral HPLC or NMR analysis .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Structural confirmation relies on:

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., tert-butyl, methyl groups) and piperazine ring conformation. Nuclear Overhauser Effect (NOE) experiments verify stereochemistry .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H] peak at 257.2 g/mol) .

- X-ray crystallography : For unambiguous stereochemical assignment, single-crystal X-ray diffraction may be employed .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer :

- Intermediate in drug discovery : The Boc-protected piperazine scaffold serves as a versatile building block for synthesizing bioactive molecules. For instance, it is functionalized via sulfonation or alkylation to create kinase inhibitors or receptor ligands .

- Chiral auxiliary : Its rigid stereochemistry aids in asymmetric synthesis of complex molecules, such as antiviral or anticancer agents .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of derivatives from this compound?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution reactions. For example, coupling with carboxylic acids using HATU in DMF achieves >70% yield .

- Catalyst systems : Palladium catalysts (e.g., Pd(dba)) with ligands like BINAP improve cross-coupling efficiency, as seen in arylations under reflux (60°C, toluene) .

- Reaction monitoring : TLC or LC-MS tracks intermediate formation, enabling timely quenching to prevent side reactions (e.g., over-alkylation) .

Q. How do stereochemical discrepancies in reported data impact pharmacological evaluations?

- Methodological Answer :

- Enantiomeric impurity : Even minor racemization (<5%) during synthesis can drastically alter binding affinities. For example, (2S,6S)-enantiomers may exhibit reduced activity against serotonin receptors compared to (2R,6R) forms .

- Resolution strategies : Chiral stationary-phase chromatography or enzymatic resolution ensures enantiopurity before biological testing .

Q. What computational tools are recommended for predicting the environmental fate of this compound?

- Methodological Answer :

- QSPR models : Use software like EPI Suite to estimate biodegradation rates, logP (predicted ~2.1), and bioaccumulation potential .

- Molecular dynamics simulations : Assess hydrolysis pathways of the Boc group under varying pH conditions to predict persistence in aquatic systems .

Q. How can contradictions in reported solubility data be resolved experimentally?

- Methodological Answer :

- Standardized protocols : Measure solubility in buffered solutions (pH 1–13) using UV-Vis spectroscopy or nephelometry. For example, solubility in water is typically <1 mg/mL, but increases in DMSO (>50 mg/mL) .

- Ternary phase diagrams : Map solubility in co-solvent systems (e.g., ethanol-water) to identify optimal formulations for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.